molecular formula C16H19NO2S2 B5027144 1-(Benzenesulfonyl)-2-(thiophen-2-YL)azepane

1-(Benzenesulfonyl)-2-(thiophen-2-YL)azepane

Cat. No.: B5027144
M. Wt: 321.5 g/mol
InChI Key: LAAVELCDGLZORH-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-(thiophen-2-YL)azepane is a heterocyclic compound that features a seven-membered azepane ring substituted with a benzenesulfonyl group and a thiophene ring

Properties

IUPAC Name

1-(benzenesulfonyl)-2-thiophen-2-ylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-21(19,14-8-3-1-4-9-14)17-12-6-2-5-10-15(17)16-11-7-13-20-16/h1,3-4,7-9,11,13,15H,2,5-6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAVELCDGLZORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(thiophen-2-YL)azepane typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-2-(thiophen-2-YL)azepane undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl-substituted azepane derivatives.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfonyl)-2-(thiophen-2-YL)azepane has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.

    Biological Studies: It is used in studies investigating its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-(thiophen-2-YL)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-(Benzenesulfonyl)-2-(pyridin-2-YL)azepane: Similar structure but with a pyridine ring instead of a thiophene ring.

    1-(Benzenesulfonyl)-2-(furan-2-YL)azepane: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: 1-(Benzenesulfonyl)-2-(thiophen-2-YL)azepane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with pyridine or furan rings

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